molecular formula C19H14Cl2F2N2O2S B2655648 1-(2,4-Dichlorophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899949-22-5

1-(2,4-Dichlorophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2655648
CAS RN: 899949-22-5
M. Wt: 443.29
InChI Key: BFPYXGTUKAAMSR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C19H14Cl2F2N2O2S and its molecular weight is 443.29. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Drug Development

Research into heterocyclic compounds, especially those containing sulfonyl groups, has shown their importance in the development of novel pharmaceuticals. For instance, studies on heterocyclic fused 2,5-dihydrothiophene S,S-dioxides have explored their role as precursors to heterocyclic o-quinodimethanes, highlighting their potential in synthetic organic chemistry and drug design due to their structural versatility and reactivity (Chaloner et al., 1992). Such research underscores the utility of heterocyclic scaffolds in creating complex molecular architectures for therapeutic purposes.

Antibacterial Applications

Compounds containing sulfonyl moieties have been investigated for their antibacterial properties. For example, novel heterocyclic compounds featuring a sulfonamido moiety were synthesized and evaluated for their antibacterial activity, indicating the potential of these structures in addressing microbial resistance (Azab et al., 2013). This line of research is critical for developing new antibiotics in the face of rising antibiotic resistance.

Material Science and Catalysis

The synthesis and structural elucidation of compounds with complex heterocyclic frameworks also contribute to advances in material science and catalysis. For instance, the crystal engineering of binary adducts involving sulfonyldiphenol with pyrazine and other heteroaromatic amines has provided insights into hydrogen-bonded frameworks, offering potential applications in the design of functional materials (Ferguson et al., 1999). Such materials could have significant implications in catalysis, sensor technology, and the development of novel electronic devices.

Fluorinated Heterocycles in Medicinal Chemistry

The development of fluorinated heterocycles is of particular interest in medicinal chemistry due to the impact of fluorine atoms on the biological activity and pharmacokinetics of drug molecules. Research into the synthesis of 3-amino-4-fluoropyrazoles, for example, highlights the ongoing efforts to create fluorinated building blocks for drug discovery, showcasing the importance of such compounds in the development of new therapeutic agents with enhanced efficacy and selectivity (Surmont et al., 2011).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F2N2O2S/c20-12-3-5-14(15(21)10-12)19-17-2-1-7-24(17)8-9-25(19)28(26,27)18-6-4-13(22)11-16(18)23/h1-7,10-11,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPYXGTUKAAMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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